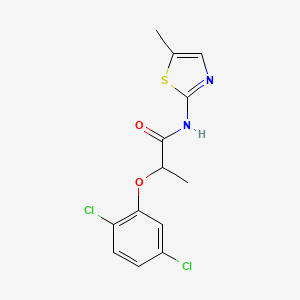![molecular formula C16H19Cl2NO2 B4623315 [2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)
[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride" involves multiple steps, including chloromethylation, cyanomethylation, and subsequent reactions with amines or aldehydes. For instance, compounds like 2,6-bis{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridine are synthesized from N-methyl-N-β-phenethylacetamides through a series of reactions including chloromethylation, cyanomethylation, and condensation with benzaldehydes, followed by reduction, hydrolysis, and cyclization (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, which can reveal the arrangement of atoms and the presence of specific functional groups. For example, compounds like N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine have been studied to understand their hydrogen-bonding characteristics and molecular conformation, providing insights into their structural properties (Dunkers, Zárate, & Ishida, 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves reactions at the benzyl or methoxy groups, leading to the formation of new derivatives through processes like deprotection, hydroxylation, or substitution. For instance, the deprotection of benzyl and methoxybenzyl groups can be achieved using specific conditions, demonstrating the selectivity of chemical reactions involving these functional groups (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, melting points, and solubility, are essential for their application in various domains. The crystal structure, for instance, can influence the material's stability and reactivity. Studies like those on methanaminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate provide valuable data on the intermolecular interactions and structural motifs present in similar compounds (Li, 2011).
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Similar Compounds
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
- Parabens, which share structural similarities with many synthetic compounds, including potential derivatives of "[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride," have been extensively studied for their environmental persistence and effects. These compounds, used as preservatives, have been found in various aquatic environments, indicating a widespread distribution and raising concerns about their ecological impacts and behavior in water systems (Haman et al., 2015).
Pharmacology and Toxicology
Review of Environmental Effects of Sunscreen Active Ingredients
- The investigation into the environmental impacts of organic ultraviolet (UV) filters, such as oxybenzone, offers insights into the toxicological profiles and pharmacological activities of various chemical compounds when exposed to natural ecosystems. This type of research highlights the importance of understanding the broader ecological and health implications of synthetic compounds (Schneider & Lim, 2019).
Enzymatic Treatment of Organic Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants Using Oxidoreductive Enzymes
- The enzymatic treatment of pollutants, including the degradation of recalcitrant compounds, provides a framework for understanding how similar compounds might be broken down or modified for environmental protection. This research area is particularly relevant for assessing the biodegradability and potential remediation strategies for various synthetic compounds (Husain & Husain, 2007).
Analytical Methodologies
A Review on Various Analytical Method Developments for Identification of Methyl Paraben in Cosmetics
- Analytical methods for identifying and quantifying chemical compounds, such as methyl paraben, in complex mixtures underline the importance of analytical chemistry in researching and understanding the properties and concentrations of synthetic compounds. This research is crucial for ensuring safety and compliance with regulatory standards (Mallika J.B.N et al., 2014).
Eigenschaften
IUPAC Name |
1-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c1-18-10-13-8-14(17)9-15(19-2)16(13)20-11-12-6-4-3-5-7-12;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZMHAOLNFNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)Cl)OC)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)
![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)
![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)
![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)
![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)


